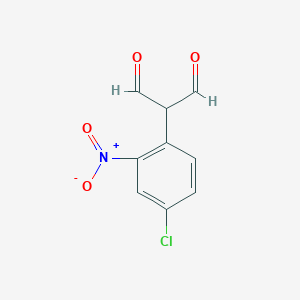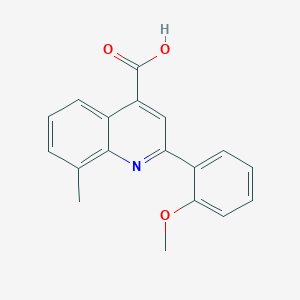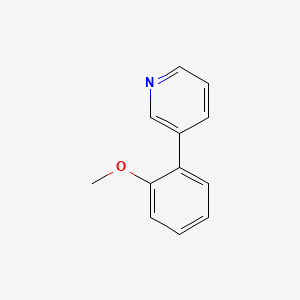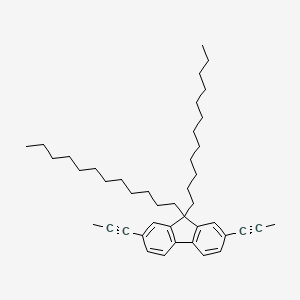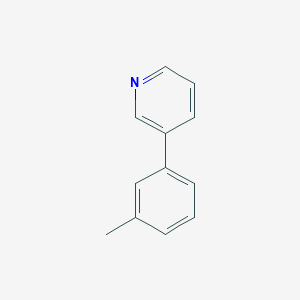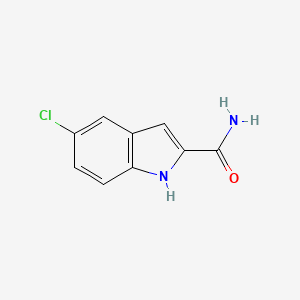
5-chloro-1H-indole-2-carboxamide
Descripción general
Descripción
5-chloro-1H-indole-2-carboxamide is a derivative of indole, which is a heterocyclic organic compound. The indole skeleton has a benzene ring fused to a pyrrole ring . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Molecular Structure Analysis
The molecular structure of 5-chloro-1H-indole-2-carboxamide is characterized by a benzene ring fused to a pyrrole ring, with a carboxamide moiety at the 2-position and a chlorine atom at the 5-position .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Aplicaciones Científicas De Investigación
Potential Therapeutic Effect on Cerebral Ischemia
A derivative of 5-chloro-1H-indole-2-carboxamide has been studied for its potential therapeutic effect on cerebral ischemia . The compound was found to alleviate hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability, reducing LDH leakage rate, intracellular glucose content, and post-ischemic ROS level .
Regulation of Glucose Metabolism
The compound is involved in the regulation of glucose metabolism . It can control cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
Inhibition of Brain-Type Glycogen Phosphorylase
The compound acts as a brain-type glycogen phosphorylase inhibitor . This inhibition can have a therapeutic effect on cerebral ischemia .
Improvement of Cellular Energy Metabolism
The compound can improve cellular energy metabolism . It can reduce the level of ATP in brain cells after ischemia, downregulate the degree of extracellular acidification, and improve metabolic acidosis .
Increase in Mitochondrial Aerobic Energy Metabolism
The compound can increase the level of mitochondrial aerobic energy metabolism during brain cell reperfusion . This can reduce anaerobic glycolysis and inhibit apoptosis and the expression of apoptosis-related proteins .
Preparation of Potential Fructose Bisphosphatase Inhibitors
5-chloro-1H-indole-2-carboxamide is used for the preparation of potential fructose bisphosphatase inhibitors .
Preparation of Potential Protein Kinase Cθ Inhibitors
The compound is also used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .
Validation of Target PYGB
The compound has been used to validate whether PYGB could be used as the therapeutic target for hypoxic-ischemic diseases . It was found that the compound could target PYGB to exert its protective effect against cellular H/R injury in mouse astrocytes .
Mecanismo De Acción
Target of Action
The primary target of 5-chloro-1H-indole-2-carboxamide is the brain-type glycogen phosphorylase (PYGB) . PYGB is recognized as a prospective drug target for treating ischemic brain injury .
Mode of Action
5-chloro-1H-indole-2-carboxamide acts as an inhibitor of PYGB . It interacts with PYGB, leading to a decrease in the activity of this enzyme . This interaction results in changes at the cellular level, particularly in the context of hypoxia/reoxygenation (H/R) injury in astrocytes .
Biochemical Pathways
The inhibition of PYGB affects the glucose metabolism pathway . This compound can reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis . It also increases the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduces anaerobic glycolysis, and inhibits the expression of apoptosis-related proteins .
Result of Action
The action of 5-chloro-1H-indole-2-carboxamide leads to several molecular and cellular effects. It can alleviate the H/R injury of astrocytes by improving cell viability and reducing lactate dehydrogenase (LDH) leakage rate, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) level . It also has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
Action Environment
The action of 5-chloro-1H-indole-2-carboxamide can be influenced by environmental factors such as the presence of oxygen and glucose. For instance, its protective effect against cellular H/R injury in mouse astrocytes is evident in a hypoxic environment . .
Direcciones Futuras
5-chloro-1H-indole-2-carboxamide has potential therapeutic effects on cerebral ischemia . It is involved in the regulation of glucose metabolism, can control cell apoptosis, and has protective effects on cerebral ischemia-reperfusion injury . This provides a new reference and possibility for the development of novel drugs for the treatment of ischemic brain injury .
Propiedades
IUPAC Name |
5-chloro-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZILZCCGDNKAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406442 | |
| Record name | 5-chloro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1H-indole-2-carboxamide | |
CAS RN |
21109-01-3 | |
| Record name | 5-chloro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



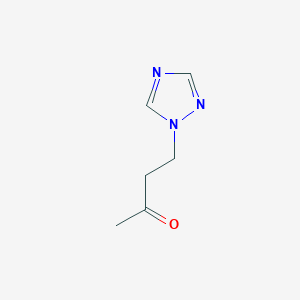
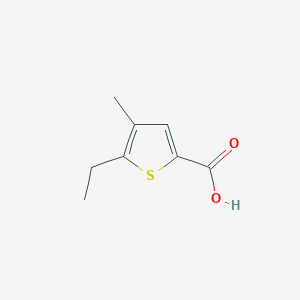
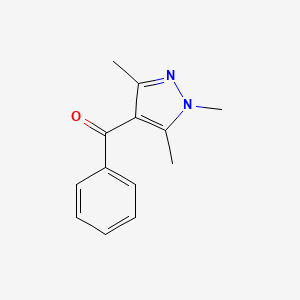
![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)



